Cas no 1135283-17-8 (2,5-Dichloro-6-cyclopropylnicotinonitrile)

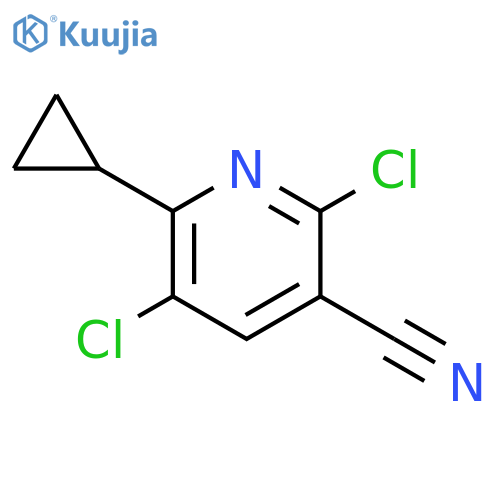

1135283-17-8 structure

商品名:2,5-Dichloro-6-cyclopropylnicotinonitrile

CAS番号:1135283-17-8

MF:C9H6Cl2N2

メガワット:213.063339710236

MDL:MFCD11840988

CID:4572444

2,5-Dichloro-6-cyclopropylnicotinonitrile 化学的及び物理的性質

名前と識別子

-

- 2,5-Dichloro-6-cyclopropylnicotinonitrile

- 3-Pyridinecarbonitrile, 2,5-dichloro-6-cyclopropyl-

-

- MDL: MFCD11840988

- インチ: 1S/C9H6Cl2N2/c10-7-3-6(4-12)9(11)13-8(7)5-1-2-5/h3,5H,1-2H2

- InChIKey: RSJNNKDEFYGNAR-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=NC(C2CC2)=C(Cl)C=C1C#N

2,5-Dichloro-6-cyclopropylnicotinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB269083-1 g |

2,5-Dichloro-6-cyclopropylnicotinonitrile, 95%; . |

1135283-17-8 | 95% | 1g |

€587.80 | 2023-04-26 | |

| Chemenu | CM371759-1g |

2,5-Dichloro-6-cyclopropylnicotinonitrile |

1135283-17-8 | 95%+ | 1g |

$415 | 2023-02-19 | |

| Apollo Scientific | OR303802-1g |

2,5-Dichloro-6-cyclopropylnicotinonitrile |

1135283-17-8 | 1g |

£324.00 | 2023-09-02 | ||

| abcr | AB269083-1g |

2,5-Dichloro-6-cyclopropylnicotinonitrile, 95%; . |

1135283-17-8 | 95% | 1g |

€587.80 | 2025-02-16 | |

| Key Organics Ltd | AD-5004-1G |

2,5-dichloro-6-cyclopropylnicotinonitrile |

1135283-17-8 | >95% | 1g |

£330.00 | 2025-02-09 | |

| Apollo Scientific | OR303802-500mg |

2,5-Dichloro-6-cyclopropylnicotinonitrile |

1135283-17-8 | 500mg |

£242.00 | 2023-09-02 | ||

| Key Organics Ltd | AD-5004-1MG |

2,5-dichloro-6-cyclopropylnicotinonitrile |

1135283-17-8 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | AD-5004-10MG |

2,5-dichloro-6-cyclopropylnicotinonitrile |

1135283-17-8 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | AD-5004-25G |

2,5-dichloro-6-cyclopropylnicotinonitrile |

1135283-17-8 | >95% | 25g |

£5940.00 | 2025-02-09 | |

| Key Organics Ltd | AD-5004-0.5G |

2,5-dichloro-6-cyclopropylnicotinonitrile |

1135283-17-8 | >95% | 0.5g |

£215.00 | 2025-02-09 |

2,5-Dichloro-6-cyclopropylnicotinonitrile 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

1135283-17-8 (2,5-Dichloro-6-cyclopropylnicotinonitrile) 関連製品

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1135283-17-8)2,5-Dichloro-6-cyclopropylnicotinonitrile

清らかである:99%

はかる:1g

価格 ($):339.0